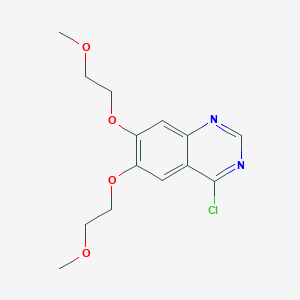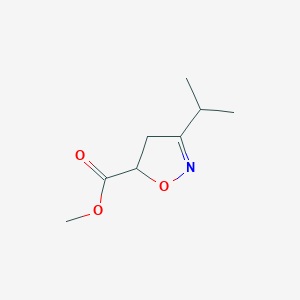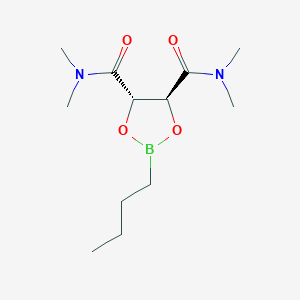
3-Propanoyl-4-propan-2-yl-1,3-oxazolidin-2-one
Overview
Description
3-Propanoyl-4-propan-2-yl-1,3-oxazolidin-2-one, commonly known as PPO, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. PPO is a cyclic urethane that has a variety of applications in the field of organic chemistry. The compound is known for its ability to selectively react with a range of nucleophiles, making it a useful reagent in organic synthesis.
Mechanism Of Action
The mechanism of action of PPO involves its ability to selectively react with nucleophiles, such as amines and alcohols. The compound forms a cyclic intermediate, which can undergo further reactions with other nucleophiles. The selectivity of PPO makes it a useful reagent in organic synthesis, particularly in the synthesis of complex molecules.
Biochemical And Physiological Effects
PPO has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that the compound can inhibit the growth of certain cancer cells in vitro. PPO has also been shown to have antimicrobial activity against a range of bacteria and fungi.
Advantages And Limitations For Lab Experiments
One of the main advantages of using PPO in lab experiments is its selectivity. The compound can selectively react with a range of nucleophiles, making it a useful reagent in organic synthesis. Additionally, the synthesis of PPO is relatively simple and can be achieved with high yields. However, one of the limitations of using PPO is its potential toxicity. The compound has not been extensively studied for its toxicity, and caution should be exercised when handling PPO in the laboratory.
Future Directions
There are several potential future directions for the use of PPO in scientific research. One potential application is in the synthesis of new antibiotics and antitumor agents. PPO could also be used in the synthesis of new materials with unique properties. Additionally, further studies could be conducted to investigate the potential toxicity of PPO and its effects on human health.
Conclusion:
In conclusion, 3-Propanoyl-4-propan-2-yl-1,3-oxazolidin-2-one, commonly known as PPO, is a synthetic compound that has a range of applications in scientific research. The compound is known for its selectivity and has been used in the synthesis of various organic compounds. While the potential toxicity of PPO is a concern, further studies could be conducted to investigate its potential applications in the synthesis of new materials and biologically active compounds.
Synthesis Methods
The synthesis of PPO can be achieved through a variety of methods, including the reaction of propanoyl chloride with propan-2-amine, followed by cyclization with carbon dioxide. Another method involves the reaction of propanoyl chloride with propan-2-ol, followed by cyclization with carbon dioxide. The synthesis of PPO is relatively simple and can be achieved with high yields.
Scientific Research Applications
PPO has a wide range of applications in scientific research, particularly in organic chemistry. The compound is commonly used as a reagent in the synthesis of various organic compounds, including amino acids, peptides, and nucleosides. PPO has also been used in the synthesis of biologically active compounds, such as antibiotics and antitumor agents.
properties
IUPAC Name |
3-propanoyl-4-propan-2-yl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-4-8(11)10-7(6(2)3)5-13-9(10)12/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWPHXVPNNPSAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(COC1=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70937117 | |
| Record name | 3-Propanoyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propanoyl-4-propan-2-yl-1,3-oxazolidin-2-one | |
CAS RN |
165657-81-8 | |
| Record name | 4-Isopropyl-3-propionyl-2-oxazolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165657818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Propanoyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[6-(Benzyloxy)pyridin-3-YL]ethanone](/img/structure/B64862.png)


![Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64873.png)

